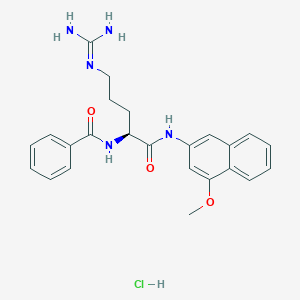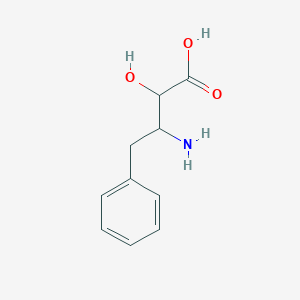
Ac-Ile-NHMe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-Ile-NHMe is a derivative of the amino acid L-isoleucine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid and a methyl amide group at the carboxyl end
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ile-NHMe typically involves the acetylation of L-isoleucine followed by the conversion of the carboxyl group to a methyl amide. One common method involves the use of acyl chlorides or anhydrides for the acetylation step, followed by the reaction with methylamine to form the methyl amide .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as electrosynthesis. This technique uses electrochemical cells to drive the reactions, offering a greener and more sustainable approach to amide synthesis .
化学反应分析
Types of Reactions
Ac-Ile-NHMe can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl or methyl amide groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
科学研究应用
Ac-Ile-NHMe has several applications in scientific research:
Chemistry: Used as a model compound to study solute-solvent interactions and protein folding.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Potential therapeutic applications due to its ability to modulate biological pathways.
Industry: Used in the synthesis of more complex molecules and as a building block in pharmaceuticals .
作用机制
The mechanism of action of Ac-Ile-NHMe involves its interaction with specific molecular targets and pathways. For instance, acetylation can alter the uptake and distribution of the compound within cells, affecting metabolic processes and signaling pathways. The compound may interact with transporters such as the monocarboxylate transporter type 1 (MCT1), facilitating its cellular uptake and subsequent metabolic effects .
相似化合物的比较
Similar Compounds
- N-acetyl-L-leucine amide
- N-acetyl-L-valine amide
- N-acetyl-L-alanine amide
- N-acetyl glycine amide
Uniqueness
Ac-Ile-NHMe is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other acetylated amino acid derivatives, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
(2S,3S)-2-acetamido-N,3-dimethylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-5-6(2)8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPIEHZHPRLCOB-XPUUQOCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427186 |
Source


|
| Record name | Acetyl-L-isoleucine methyl amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32483-16-2 |
Source


|
| Record name | Acetyl-L-isoleucine methyl amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B556319.png)












